molecular formula C27H19Cl3N4O B11529479 (4E)-2-(3-chlorophenyl)-4-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3-chlorophenyl)-4-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11529479
M. Wt: 521.8 g/mol
InChI Key: QAAVTEKVRMOABW-YDZHTSKRSA-N
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Description

The compound (4E)-2-(3-chlorophenyl)-4-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and pyrazole derivatives. The key steps may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.

    Substitution reactions: Introduction of the chlorophenyl and dichlorobenzyl groups through nucleophilic substitution reactions.

    Condensation reactions: Formation of the final product through condensation reactions involving the pyrazole derivative and substituted benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its potential to interact with specific enzymes or receptors could make it a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(3-chlorophenyl)-4-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolone derivatives and benzyl-substituted compounds.

Uniqueness

  • The presence of multiple halogen substituents and the specific arrangement of aromatic rings make this compound unique. These features could confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H19Cl3N4O

Molecular Weight

521.8 g/mol

IUPAC Name

(4E)-2-(3-chlorophenyl)-4-[[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C27H19Cl3N4O/c1-17-23(27(35)34(31-17)22-9-5-8-21(28)14-22)13-20-16-33(15-18-10-11-24(29)25(30)12-18)32-26(20)19-6-3-2-4-7-19/h2-14,16H,15H2,1H3/b23-13+

InChI Key

QAAVTEKVRMOABW-YDZHTSKRSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

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